Product packaging for Indobufen(Cat. No.:CAS No. 63610-08-2)

Indobufen

カタログ番号: B1671881
CAS番号: 63610-08-2
分子量: 295.3 g/mol
InChIキー: AYDXAULLCROVIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Indobufen (CAS 63610-08-2) is a small molecule platelet aggregation inhibitor and a reversible cyclooxygenase (COX) inhibitor, with a particular preference for COX-1 . Its primary mechanism of action involves the inhibition of thromboxane A2 production, a key promoter of platelet aggregation, thereby providing anti-thrombotic effects . Research indicates its application in studying ischemic stroke, myocardial infarction, peripheral vascular disease, and the prevention of thrombosis . Beyond its antiplatelet actions, studies demonstrate that this compound possesses significant anticoagulant activities, impacting both the intrinsic and exogenous coagulation pathways . It has been shown to prolong activated partial thromboplastin time (APTT) and prothrombin time (PT), and reduce the plasma levels of several coagulation factors, including FI, II, V, VIII, and X . Its inhibitory effect on coagulation factor II (FII) has been reported to be comparable to the thrombin inhibitor dabigatran, and its effect on factor X (FX) comparable to the FXa inhibitor rivaroxaban . This multifaceted mechanism, targeting both platelet aggregation and the coagulation cascade, makes this compound a valuable compound for cardiovascular and hematological research. The chemical formula of this compound is C18H17NO3, with an average molecular weight of 295.338 g/mol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B1671881 Indobufen CAS No. 63610-08-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXAULLCROVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057789
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63610-08-2
Record name Indobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63610-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indobufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indobufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indobufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action of Indobufen

Cyclooxygenase Inhibition by Indobufen

This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. patsnap.com

Reversible and Non-Competitive Inhibition of Cyclooxygenase-1 (COX-1)

This compound acts as a reversible and non-competitive inhibitor of cyclooxygenase-1 (COX-1). researchgate.netnih.gov This means that, unlike irreversible inhibitors such as aspirin (B1665792), this compound's inhibitory effects on platelet function are temporary and can return to baseline within approximately 24 hours after discontinuation. frontiersin.orgmedicaldialogues.in Its reversible inhibition of COX-1 involves binding to the enzyme's heme group. researchgate.netnih.gov The (S)-enantiomer of this compound is significantly more potent, exhibiting approximately twofold greater activity than the racemic mixture and fivefold greater antiplatelet activity than the (R)-enantiomer, which is attributed to its optimal spatial alignment with the COX-1 active site. nih.gov

Modulation of Thromboxane (B8750289) Biosynthesis by this compound

A key aspect of this compound's pharmacological profile is its potent modulation of thromboxane biosynthesis, particularly the suppression of thromboxane A2 (TxA2). patsnap.compatsnap.comahajournals.orgmims.comnih.govresearchgate.net

Suppression of Thromboxane A2 (TxA2) Synthesis

This compound significantly reduces the production of thromboxane A2 (TxA2), a potent promoter of platelet aggregation. patsnap.compatsnap.comfrontiersin.orgmedicaldialogues.inahajournals.orgoup.comresearchgate.netontosight.ai This suppression of TxA2 synthesis is central to its anti-thrombotic effects, making it effective in preventing arterial thrombosis. patsnap.com Studies have shown that this compound can suppress platelet thromboxane biosynthesis by over 95% throughout a dosing interval. ahajournals.org In patients with non-insulin-dependent diabetes mellitus, this compound dose-dependently reduced thromboxane metabolite excretion and suppressed platelet TxA2 synthesis in vivo. ahajournals.orgnih.gov

Table 1: Dose-Dependent Reduction of Thromboxane Metabolite Excretion by this compound ahajournals.orgnih.gov

This compound Daily RegimenReduction in TX Metabolite Excretion
50 mg BID67%
100 mg BID72%
200 mg BID81%

Effects on Urinary 11-dehydro-Thromboxane B2 Excretion

The impact of this compound on in vivo thromboxane A2 biosynthesis can be assessed by measuring the urinary excretion of its stable metabolite, 11-dehydro-Thromboxane B2 (11-dehydro-TxB2). ahajournals.orgnih.govahajournals.orgnih.govresearchgate.netahajournals.orgahajournals.org Clinical studies have demonstrated that this compound significantly reduces urinary 11-dehydro-TxB2 excretion. For instance, in patients with unstable angina, the median urinary 11-dehydro-TxB2 excretion was 55 pg/mg creatinine (B1669602) in the this compound group, compared to 102 pg/mg creatinine in the aspirin group (P<.001). ahajournals.orgnih.govahajournals.org Furthermore, the percentage of samples with abnormally high levels of 11-dehydro-TxB2 (>200 pg/mg creatinine) was significantly lower in patients treated with this compound (6%) compared to those treated with aspirin (21%) (P<.001). ahajournals.orgnih.govahajournals.org This indicates a more consistent and effective suppression of thromboxane biosynthesis by this compound in certain clinical settings.

Table 2: Urinary 11-dehydro-Thromboxane B2 Excretion in Unstable Angina Patients ahajournals.orgnih.govahajournals.org

TreatmentMedian Urinary 11-dehydro-TxB2 Excretion (pg/mg creatinine)Percentage of Samples >200 pg/mg creatinine
Aspirin102 (n=76)21% (n=16)
This compound55 (n=99)6% (n=6)

Anticoagulant Activities of this compound

Role in Platelet Factor 3 Catalytic Activity

This compound exerts a significant inhibitory effect on the catalytic activity of platelet factor 3 (PF3). hmdb.canih.gov PF3 is a crucial phospholipid component expressed on the membranes of activated platelets, playing an integral role in the process of clot formation. nih.gov By inhibiting PF3 activity, this compound consequently reduces the levels of coagulation factor V (FV) and factor VIII (FVIII). hmdb.canih.gov This cascade leads to a diminished activation of factor X (FX) and prothrombin (FII). hmdb.canih.gov Studies have demonstrated that this compound administration can significantly decrease the plasma content of PF3, as well as other coagulation factors including FI, FII, FV, FVIII, and FX. nih.govwikipedia.org

Table 1: Influence of this compound on Coagulation Factor Levels
Coagulation Factor/ComponentEffect of this compoundMechanism/Observation
Platelet Factor 3 (PF3)Inhibits catalytic activity; significantly reduces plasma content. hmdb.canih.govPF3 is a phospholipid on activated platelets involved in clot formation. nih.gov
Factor V (FV)Decreases levels. hmdb.canih.govConsequence of PF3 inhibition. hmdb.canih.gov
Factor VIII (FVIII)Decreases levels. hmdb.canih.govConsequence of PF3 inhibition. hmdb.canih.gov
Factor X (FX)Reduces activation. hmdb.canih.govDownstream effect of decreased FV and FVIII. hmdb.canih.gov
Prothrombin (FII)Reduces activation; significantly reduces plasma content. hmdb.canih.govDownstream effect of decreased FV and FVIII. hmdb.canih.gov
Fibrinogen (FI)Inhibits activation; significantly reduces plasma content. nih.govwikipedia.orgContributes to inhibiting microthrombus formation. wikipedia.org

Other Cellular and Molecular Pathways Influenced by this compound

Beyond its direct effects on platelet aggregation and coagulation factors, this compound influences several other cellular and molecular pathways, contributing to its broader therapeutic profile.

This compound has been shown to prevent the expression and activity of tissue factor (TF) in human monocytes, both when isolated and within whole blood. lipidmaps.orgciteab.comciteab.com This effect is particularly notable in lipopolysaccharide (LPS)-stimulated monocytes, where this compound demonstrates a dose-dependent down-regulation of TF. citeab.com The underlying mechanism for this inhibition is primarily attributed to a reduction in thromboxane A2 (TxA2) synthesis. lipidmaps.orgciteab.comciteab.comresearchgate.net Tissue factor is recognized as a principal initiator of thrombogenesis in vivo, and elevated monocyte TF activity is implicated in thrombotic complications observed in inflammatory diseases and atherosclerosis. citeab.com The capacity of this compound to down-regulate TF in monocytes, in conjunction with its antiplatelet effects, offers additional therapeutic advantages in the management of atherothrombosis. hmdb.calipidmaps.orgciteab.com

A key molecular mechanism contributing to this compound's effect on tissue factor expression is its ability to prevent the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). lipidmaps.orgciteab.comciteab.comresearchgate.net This prevention of ERK1/2 phosphorylation is identified as one of the pathways through which this compound negatively impacts TF expression. lipidmaps.orgciteab.comciteab.com This effect is observed in conjunction with a reduction in TxA2 synthesis and a lack of significant influence on prostaglandin (B15479496) E2 (PGE2) levels. lipidmaps.orgciteab.comresearchgate.net

Table 2: Effects of this compound on Monocyte Activity and Signaling
Target/PathwayEffect of this compoundObserved Outcome/Significance
Tissue Factor (TF) Expression in MonocytesPrevents expression and activity; dose-dependent down-regulation. lipidmaps.orgciteab.comciteab.comContributes to anti-thrombotic effects, especially in atherothrombosis. hmdb.calipidmaps.orgciteab.com
Thromboxane A2 (TxA2) SynthesisReduces synthesis. lipidmaps.orgciteab.comciteab.comresearchgate.netKey mechanism for TF inhibition and antiplatelet action. lipidmaps.orgciteab.comciteab.comresearchgate.net
ERK1/2 PhosphorylationPrevents phosphorylation. lipidmaps.orgciteab.comciteab.comresearchgate.netMechanism contributing to TF down-regulation. lipidmaps.orgciteab.comciteab.com
Prostaglandin E2 (PGE2) LevelsLack of significant effect. lipidmaps.orgciteab.comresearchgate.netDistinguishes its effect from other COX inhibitors. lipidmaps.orgciteab.comresearchgate.net

This compound has demonstrated the capacity to improve microcirculation and hemorheology. wikipedia.orgciteab.comguidetopharmacology.orgwikiwand.comuni.lu Hemorheology refers to the study of the flow properties of blood and its components, which are critical for adequate tissue perfusion. guidetopharmacology.org This improvement is partly achieved by increasing the deformability of erythrocytes (red blood cells). wikipedia.orgciteab.comguidetopharmacology.orgwikiwand.com Enhanced erythrocyte deformability allows red blood cells to navigate through narrow capillaries more effectively, thereby improving blood flow in the microvasculature. Improvements in microcirculatory parameters have been observed in patients with peripheral vascular disease. uni.lu

This compound contributes to vasodilation through its influence on the nitric oxide (NO) pathway. wikipedia.orgciteab.comguidetopharmacology.orgwikiwand.com This effect is mediated by the inhibition of potassium channels located on arterial smooth muscle cells. wikipedia.orgciteab.comguidetopharmacology.orgwikiwand.com Nitric oxide is a crucial signaling molecule involved in vasodilation and blood pressure regulation, with its synthesis being closely linked to arginine metabolism. amdb.onlineresearchgate.net this compound's ability to regulate metabolic pathways, including those related to arginine, further supports its role in promoting vasodilation and alleviating symptoms associated with impaired vascular function. amdb.online

Pharmacokinetic Profile and Metabolism of Indobufen

Overview of Biotransformation Pathways

The biotransformation of Indobufen involves several key metabolic pathways, leading to the formation of different metabolites. These pathways exhibit variations across species, highlighting the importance of preclinical models in understanding drug disposition.

Acyl Glucuronidation and 5-Hydroxylation

This compound undergoes significant biotransformation via both acyl glucuronidation and 5-hydroxylation wikipedia.orgwikipedia.org. Acyl glucuronidation is a major metabolic pathway observed in mice, leading to the formation of this compound glucuronide, which is subsequently excreted renally wikipedia.orgwikipedia.org. In contrast, 5-hydroxylation represents a predominant metabolic pathway in rats wikipedia.orgwikipedia.org.

Subsequent Sulphation of Hydroxyl Metabolites

Following 5-hydroxylation, particularly in rats, the introduced hydroxyl group undergoes subsequent sulphation wikipedia.orgwikipedia.org. This sulphation of hydroxyl metabolites accounts for a substantial portion of the recovered radioactivity in rat urine after this compound administration wikipedia.org.

Species-Specific Metabolic Differences in Preclinical Models

There are marked species-specific differences in the metabolic profiles of this compound observed in preclinical models such as rats and mice wikipedia.orgwikipedia.org.

Table 1: Species-Specific Metabolic Differences of this compound

SpeciesMajor Metabolic Pathway(s)Excretion Route (Primary)
MouseAcyl glucuronidationRenal excretion
Rat5-Hydroxylation followed by subsequent sulphation of hydroxyl metabolitesUrinary excretion

The major metabolic pathway in mice is acyl glucuronidation, leading to renal excretion of the glucuronide wikipedia.orgwikipedia.org. Conversely, in rats, 5-hydroxylation and the subsequent sulphation of the resulting hydroxyl group account for nearly all recovered radioactivity in urine wikipedia.orgwikipedia.org. This compound glucuronide is also a major biliary metabolite in rats, although very little is found in the urine of intact or bile duct-cannulated rats wikipedia.org. These distinct metabolic profiles suggest that the mouse, rather than the rat, may be a more appropriate rodent species for extrapolating this compound's metabolism to humans wikipedia.org. Furthermore, studies on the S-enantiomer of this compound in rats demonstrated a marked dose-effect on elimination and metabolism, with the recovery of 5-hydroxythis compound and its sulphate being approximately 2.8-fold higher at a lower dose (10 mg/kg) compared to a higher dose (20 mg/kg) wikipedia.org. Enantioselectivity in plasma clearance has also been observed, with S-indobufen cleared more rapidly than R-indobufen in mice, though the differences were less pronounced than in rats.

Investigation of Drug-Drug Interactions

The potential for this compound to interact with other medications has been investigated, particularly concerning its effects on the metabolism and disposition of co-administered drugs.

Interactions with Sulphonylurea Hypoglycaemic Agents (e.g., Glipizide)

This compound has been shown to interact with sulphonylurea hypoglycaemic agents, such as Glipizide. A study involving healthy volunteers demonstrated that the administration of this compound (200 mg twice daily for 5 days) led to an increase in the area under the curve (AUC) of Glipizide by 25%. This finding suggests that this compound can inhibit the metabolic inactivation of Glipizide, a lipophilic acid. The increased Glipizide concentrations observed were associated with an enhanced reduction in blood glucose, indicating that this interaction may be clinically relevant.

Absence of Interactions with Beta-Adrenergic Receptor Antagonists

In contrast to its interaction with sulphonylurea agents, this compound does not appear to interfere with the disposition of beta-adrenergic receptor antagonists like propranolol (B1214883) and atenolol. This absence of interaction is attributed to this compound being a lipophilic acid, which does not interfere with the disposal of these basic drugs.

Therapeutic Efficacy and Clinical Applications of Indobufen

Management of Coronary Artery Disease

Indobufen has been extensively evaluated for its role in managing various aspects of coronary artery disease, including secondary prevention of thromboembolic events, post-percutaneous coronary intervention outcomes, prevention of graft occlusion after coronary artery bypass graft surgery, efficacy in acute myocardial infarction, and amelioration of angina pectoris.

Secondary Prevention of Thromboembolic Events in Coronary Heart Disease

Clinical trials have assessed the efficacy of oral this compound in the secondary prevention of thromboembolic complications in patients with or without atrial fibrillation researchgate.netresearchgate.net. In one-year non-blind clinical trials, this compound, administered at 200 mg once or twice daily, demonstrated significant effectiveness compared to no treatment. However, it was found to be less effective than ticlopidine (B1205844) (250 mg once or twice daily) in these trials researchgate.netresearchgate.net.

A systematic review and meta-analysis evaluating this compound's efficacy in ischemic cardiovascular diseases indicated no significant clinical superiority for this compound in major adverse cardiovascular events (MACE), myocardial infarction, angina, thrombosis, and mortality events when compared to other antiplatelet therapies frontiersin.orgnih.gov. Despite this, this compound is considered a viable option for patients at increased risk of bleeding or adverse effects, particularly in cardiovascular diseases, due to its association with a lower risk of such complications frontiersin.orgresearchgate.netnih.gov.

In the 1-year Studio Italiano Fibrillazione Atriale (SIFA) trial, this compound (100 or 200 mg twice daily) was found to be as effective as warfarin (B611796) (titrated to an International Normalized Ratio of 2.0 to 3.5) in the secondary prevention of thromboembolic events in patients with nonrheumatic atrial fibrillation who had experienced a recent cerebrovascular event researchgate.netresearchgate.netahajournals.org. The incidences of the composite endpoint of major vascular events and recurrent stroke were comparable between the treatments.

Table 1: Comparative Efficacy in Secondary Prevention of Thromboembolic Events

Study/ComparisonOutcomeThis compound GroupComparator GroupResultCitation
This compound vs. No TreatmentThromboembolic EventsSignificantly more effectiveNo treatmentThis compound superior researchgate.netresearchgate.net
This compound vs. TiclopidineThromboembolic EventsLess effectiveTiclopidineTiclopidine superior researchgate.netresearchgate.net
This compound vs. Warfarin (SIFA trial)Major Vascular Events10.6%9.0%Similar researchgate.netresearchgate.netahajournals.org
This compound vs. Warfarin (SIFA trial)Recurrent Stroke5%4%Similar researchgate.netresearchgate.netahajournals.org
This compound vs. Other Antiplatelet Therapies (Meta-analysis)MACE, MI, Angina, Thrombosis, MortalityNo significant clinical superiorityOther antiplatelet therapiesComparable efficacy frontiersin.orgnih.gov

Post-Percutaneous Coronary Intervention (PCI) Outcomes

The OPTION study, a randomized non-inferiority clinical trial (NCT05105750), investigated the effects of this compound (200 mg twice daily) versus aspirin (B1665792) (100 mg daily) in patients with coronary atherosclerosis who underwent drug-eluting stent implantation, both in combination with clopidogrel (B1663587) cardiologynownews.orgtctmd.comahajournals.org. The primary endpoint, a 1-year composite of cardiovascular death, nonfatal myocardial infarction, ischemic stroke, definite or probable stent thrombosis, or BARC type 2, 3, or 5 bleeding, was lower in the this compound group (4.47%) compared to the aspirin group (6.11%) (Hazard Ratio [HR] 0.73; 95% Confidence Interval [CI] 0.56-0.94; P < 0.001 for noninferiority) tctmd.comahajournals.org. This observed benefit was primarily attributed to a reduction in BARC type 2 bleeding events tctmd.com.

Secondary efficacy outcomes, including cardiovascular death, nonfatal myocardial infarction, ischemic stroke, and definite or probable stent thrombosis, were found to be comparable between the this compound (1.51%) and aspirin (1.40%) groups (HR 1.08; 95% CI 0.67-1.75) tctmd.com.

A real-world study utilizing the ASPIRATION registry further supported these findings, demonstrating that this compound-based dual antiplatelet therapy (DAPT) was associated with a comparable risk of major adverse cardiovascular and cerebrovascular events (MACCE) (6.5% vs. 6.5%, HR = 0.99, 95% CI = 0.65 to 1.52, P = 0.978) but a significantly lower risk of bleeding (3.0% vs. 11.9%, HR = 0.24, 95% CI = 0.15 to 0.40, P < 0.001) after PCI compared to aspirin-based DAPT nih.govresearchgate.net. In patients with multivessel coronary disease undergoing drug-eluting stent implantation, this compound plus clopidogrel DAPT was shown to reduce the risk of bleeding events while maintaining ischemic protection compared to aspirin plus clopidogrel DAPT nih.gov.

Table 2: this compound Efficacy in Post-PCI Outcomes (OPTION Trial)

Outcome (1-Year Composite)This compound-based DAPT (n=2258)Aspirin-based DAPT (n=2293)Hazard Ratio (95% CI)P-value (Noninferiority)Citation
Primary Endpoint (CV death, nonfatal MI, ischemic stroke, stent thrombosis, BARC 2,3,5 bleeding)4.47%6.11%0.73 (0.56-0.94)< 0.001 tctmd.comahajournals.org
Secondary Efficacy Endpoint (CV death, nonfatal MI, ischemic stroke, stent thrombosis)1.51%1.40%1.08 (0.67-1.75)Not specified tctmd.com

Table 3: this compound Efficacy in Post-PCI Outcomes (ASPIRATION Registry)

Outcome (1-Year)This compound GroupAspirin GroupHazard Ratio (95% CI)P-valueCitation
MACCE6.5%6.5%0.99 (0.65 to 1.52)0.978 nih.govresearchgate.net
BARC Type 2, 3, or 5 Bleeding3.0%11.9%0.24 (0.15 to 0.40)< 0.001 nih.govresearchgate.net

Prevention of Graft Occlusion after Coronary Artery Bypass Graft (CABG) Surgery

This compound has been investigated for its effectiveness in preventing graft occlusion following coronary artery bypass graft surgery researchgate.netresearchgate.netnih.govoup.com. In two large 12-month trials, the Studio Indobufene nel Bypass Aortocoronarico (SINBA) and the UK study, this compound (200 mg twice daily) demonstrated comparable efficacy to a standard regimen of aspirin (300 or 325 mg) plus dipyridamole (B1670753) (75 mg three times daily) in preventing both early and late occlusion of saphenous vein grafts after CABG researchgate.netresearchgate.netnih.govjacc.org.

Table 4: Graft Patency after CABG (UK Study)

Treatment GroupAll Anastomoses Patent (%)All Anastomoses Patent (Overall %)P-valueCitation
This compound56%82%0.384 (for all anastomoses patent) nih.gov
Aspirin + Dipyridamole59%83%0.297 (for overall patency) nih.gov

Efficacy in Acute Myocardial Infarction

In the context of acute myocardial infarction (AMI), a meta-analysis reported no significant difference in the incidence of myocardial infarction events between the this compound group and other treatment groups (Risk Ratio [RR]: 0.82, 95% CI: 0.49–1.38, I² = 0%, P = 0.45) frontiersin.org. A systematic review comparing this compound to aspirin in post-MI patients similarly found no significant difference in MI outcomes (RR 0.67; 95% CI 0.36-1.23; p=0.197; I² =0%) bohrium.com.

For Chinese patients who experienced AMI and subsequently underwent percutaneous coronary intervention (PCI), a retrospective study indicated that the efficacy of this compound, when combined with clopidogrel as dual antiplatelet therapy (DAPT), was comparable to aspirin-based DAPT in terms of major adverse cardiovascular and cerebrovascular events (MACCE), which included the recurrence of myocardial infarction tandfonline.comnih.govoup.comresearchgate.net. Specifically, the incidence of MACCE was 20.1% in the this compound DAPT group versus 14.7% in the aspirin DAPT group (HR 1.392, 95% CI 0.893–2.170, p = .146), demonstrating no statistically significant difference tandfonline.comoup.comresearchgate.net.

Amelioration of Angina Pectoris

Regarding the amelioration of angina pectoris, a meta-analysis concluded that this compound did not exhibit significant clinical superiority in angina events when compared to other antiplatelet therapies frontiersin.org. A systematic review and meta-analysis focusing on coronary heart disease found that both this compound and aspirin had similar effects on the incidence of recurrent angina pectoris (Odds Ratio [OR]: 1.22, 95% CI: 0.51–2.93, I² = 0%, P = 0.659) nih.govfrontiersin.org. This compound has been shown to inhibit the release reaction and the secondary wave of aggregation induced by platelet agonists in platelets derived from patients with ischemic heart disease or angina pectoris researchgate.netspringermedizin.de. Furthermore, the capacity of this compound to suppress enhanced thromboxane (B8750289) A2 (TxA2) synthesis during the acute phase of unstable angina has been noted oup.com.

Prophylaxis in Thromboembolic Disorders

Reduction of Platelet Deposition on Hemodialysis Membranes

This compound has demonstrated significant efficacy in reducing platelet deposition on hemodialysis membranes, a crucial factor in improving the efficiency of hemodialysis procedures. mims.comnih.govguidetopharmacology.org Clinical investigations have specifically evaluated its role in mitigating platelet aggregation during hemodialysis. nih.gov

One double-blind, randomized, placebo-controlled cross-over study involving 18 patients undergoing regular maintenance hemodialysis investigated the effects of this compound over 7-day periods. wikipedia.org Both 100 mg twice daily and 200 mg twice daily regimens of this compound were found to prevent the typical fall in platelet count observed during dialysis. wikipedia.org Furthermore, these regimens significantly reduced the increase in plasma Beta-thromboglobulin (BTg) levels and inhibited pre-dialysis platelet aggregation induced by collagen (p < 0.05) when compared to placebo treatment. wikipedia.org An increase in post-dialysis plasma heparin levels (p < 0.05) was also noted with this compound administration. wikipedia.org

Visual evidence from scanning electron microscopy corroborated these findings, revealing minimal fibrin (B1330869) and substantially reduced platelet deposition on hemodialysis membranes following this compound treatment. wikipedia.org A notable clinical outcome from these trials was a significant reduction in membrane occlusion. After 7 days of treatment with this compound 200 mg twice daily, membrane occlusion was observed in 30% of cases, a significant improvement compared to 51.5% in the placebo group. nih.gov This suggests that this compound therapy contributes to enhanced hemodialysis efficiency. nih.gov

Table 1: Effects of this compound on Platelet Parameters During Hemodialysis

ParameterThis compound Treatment (100 mg b.d. & 200 mg b.d.)Placebo TreatmentStatistical Significance (p-value)Source
Fall in Platelet CountPreventedObservedNot specified wikipedia.org
Increase in Plasma BTg LevelsReducedIncreased< 0.05 wikipedia.org
Post-Dialysis Plasma Heparin LevelsIncreasedNot specified< 0.05 wikipedia.org
Pre-Dialysis Platelet Aggregation (collagen-induced)InhibitedNot inhibited< 0.05 wikipedia.org

Table 2: Impact of this compound on Hemodialysis Membrane Occlusion

Treatment GroupMembrane Occlusion Rate (after 7 days)Source
This compound (200 mg b.d.)30% nih.gov
Placebo51.5% nih.gov

Potential in Other Clinical Indications

Beyond its established role in preventing platelet deposition during hemodialysis, this compound has shown potential in other clinical applications, particularly in the prophylaxis of migraine. mims.comnih.gov

Migraine Prophylaxis

Initial studies have indicated a potential prophylactic effect of this compound in patients suffering from migraine. mims.comnih.gov A double-blind, randomized, placebo-controlled trial involving 42 patients diagnosed with either classic or common migraine explored the efficacy of this compound in preventing migraine attacks. probes-drugs.org

The study spanned a duration of 3 months, with efficacy assessments based on several key variables: the frequency of migraine attacks, the duration of these attacks, and a calculated headache index (which combined intensity and frequency). probes-drugs.org The results demonstrated that this compound, administered at an oral dose of 200 mg twice daily, effectively reduced all the considered variables, whereas the placebo treatment did not yield similar reductions. probes-drugs.org These preliminary findings suggest that this compound could serve as a valuable alternative in the prophylactic management of migraine. probes-drugs.org

Table 3: Efficacy of this compound in Migraine Prophylaxis (3-Month Trial)

VariableThis compound (200 mg b.i.d.)PlaceboSource
Frequency of AttacksReducedNo reduction probes-drugs.org
Duration of AttacksReducedNo reduction probes-drugs.org
Headache IndexReducedNo reduction probes-drugs.org

Safety Profile and Tolerability of Indobufen

Comparative Analysis of Bleeding Event Incidence

Comparative analyses have consistently highlighted indobufen's safety advantages regarding bleeding complications when compared to other antiplatelet agents.

This compound has been shown to significantly reduce the incidence of minor bleeding events compared to aspirin (B1665792). Meta-analyses have pooled results demonstrating this reduction nih.govfrontiersin.orgnih.gov. For instance, in a study comparing dual antiplatelet therapy (DAPT) with this compound and clopidogrel (B1663587) versus aspirin and clopidogrel, the incidence of Bleeding Academic Research Consortium (BARC) type 2 bleeding events was notably lower in the this compound DAPT group (1.68% vs. 3.49%) ahajournals.orgtctmd.com. Similarly, a study in patients undergoing coronary artery bypass grafting (CABG) reported that total bleeding events (BARC type ≥2) were markedly lower in the this compound group (15.79%) compared to the aspirin group (55%) nih.gov. Furthermore, in a study evaluating patients with nephrotic syndrome, low-dose this compound significantly reduced the risk of minor bleeding events when compared to warfarin (B611796) (2% vs. 18%) nih.govtandfonline.com.

Table 1: Incidence of Minor Bleeding Events (Comparative Data)

ComparatorThis compound Group IncidenceComparator Group Incidencep-value/SignificanceSource
Aspirin1.68% (BARC type 2)3.49% (BARC type 2)P < 0.001 ahajournals.orgtctmd.com
Aspirin15.79% (BARC type ≥2)55% (BARC type ≥2)p = 0.011 nih.gov
Warfarin2%18%p < 0.05 nih.govtandfonline.com

Regarding major bleeding events, studies generally indicate a comparable incidence between this compound and aspirin. Pooled results from meta-analyses have found no significant difference in major bleeding events between the two drugs nih.govbohrium.com. The OPTION study reported similar rates of BARC type 3 or 5 bleeding in both the this compound DAPT and aspirin DAPT groups (2.23% vs. 1.79%) tandfonline.com. The INSURE trial, which compared this compound to aspirin for stroke prevention, also observed similar rates of moderate to severe bleeding in both treatment arms researchgate.netjwatch.org.

In comparisons with other anticoagulants, this compound has shown a favorable profile. A study comparing this compound to low-molecular-weight heparin (LMWH) for deep vein thrombosis prevention reported no major bleeding events in either group e-century.us. Notably, the Studio Italiano Fibrillazione Atriale (SIFA) trial, which compared this compound to warfarin in patients with nonrheumatic atrial fibrillation, found that major bleeding events occurred exclusively in the warfarin group (0.9%), with no such events reported in the this compound group researchgate.netresearchgate.netahajournals.org. Additionally, a study in post-CABG patients showed a significant reduction in major bleeding events (BARC type ≥3) in the this compound group (0%) compared to the aspirin group (20%) nih.gov.

Table 2: Incidence of Major Bleeding Events (Comparative Data)

ComparatorThis compound Group IncidenceComparator Group Incidencep-value/SignificanceSource
Aspirin2.23% (BARC type 3 or 5)1.79% (BARC type 3 or 5)p = 0.744 tandfonline.com
Aspirin0% (BARC type ≥3)20% (BARC type ≥3)p = 0.04 nih.gov
Warfarin0%0.9%Not specified, but only in comparator group researchgate.netresearchgate.netahajournals.org

Comparative Analysis of Gastrointestinal Adverse Reactions

The gastrointestinal tolerability of this compound is a significant advantage, particularly when compared to aspirin.

Multiple studies and meta-analyses consistently report that this compound significantly reduces the incidence of gastrointestinal discomfort and adverse reactions compared to aspirin nih.govfrontiersin.orgnih.govtandfonline.comnih.govmdpi.comnih.govscilit.comresearchgate.net. For instance, in patients with acute myocardial infarction following percutaneous coronary intervention (PCI), the this compound DAPT group exhibited a significantly lower incidence of gastrointestinal symptoms (7.1% vs. 14.3%) compared to the aspirin DAPT group tandfonline.com. Endoscopic studies have further corroborated these findings, demonstrating that this compound significantly mitigates damage to the gastrointestinal tract when compared to aspirin tandfonline.com. While common side effects of this compound include gastrointestinal discomfort such as nausea, indigestion, and abdominal pain, more severe issues like ulcers or bleeding are less common patsnap.compatsnap.com. It is noted that the incidence of gastrointestinal irritation and adverse reactions can increase with higher doses of this compound, although low and medium doses consistently show a significantly lower incidence than aspirin nih.govmdpi.com.

Table 3: Incidence of Gastrointestinal Discomfort and Ulceration (Comparative Data)

ComparatorThis compound Group IncidenceComparator Group Incidencep-value/SignificanceSource
Aspirin7.1% (Gastrointestinal symptoms)14.3% (Gastrointestinal symptoms)p = 0.022 tandfonline.com
AspirinSignificantly lower incidenceHigher incidenceSignificant reduction nih.govfrontiersin.orgnih.govnih.govmdpi.comnih.govscilit.comresearchgate.net

The reduced gastrointestinal irritation associated with this compound, particularly when compared to aspirin, is primarily attributed to its distinct mechanism of action on cyclooxygenase-1 (COX-1) nih.govmdpi.com. Unlike aspirin, which irreversibly inhibits COX-1, this compound exerts a reversible binding to COX-1 ahajournals.orgnih.govmdpi.comnih.govpatsnap.comwikipedia.orgresearchgate.netpatsnap.com. This reversible inhibition contributes to this compound's better gastrointestinal tolerance and a lower risk of gastrointestinal symptoms and ulcers during long-term administration researchgate.netahajournals.orgnih.govmdpi.compatsnap.comresearchgate.net.

Furthermore, this compound selectively inhibits COX-1 in platelets without significantly affecting COX-2, an enzyme more involved in inflammatory responses. This selectivity helps to minimize some of the gastrointestinal side effects commonly associated with non-selective COX inhibitors patsnap.com. Research has also demonstrated that this compound treatment leads to significantly higher levels of 6-keto-PGF1α (a stable metabolite of prostacyclin, PGI2) in the gastric mucosa compared to aspirin. PGI2 plays a protective role in the gastric mucosa, and its higher levels with this compound indicate a better physiological state of the gastric lining and reduced gastrointestinal irritation mdpi.comresearchgate.net.

Overall Adverse Event Profiles in Clinical Populations

This compound has generally demonstrated a favorable tolerability profile in clinical studies involving thousands of patients with atherosclerotic disease mims.com. Adverse events, primarily gastrointestinal in nature, were reported by a low percentage of patients (3.9%) and rarely necessitated treatment withdrawal mims.com.

Comparative studies consistently show that this compound is associated with fewer gastrointestinal reactions and a lower risk of bleeding compared to aspirin mims.comwikipedia.orgmims.comguidetopharmacology.orgnih.govnih.gov. A meta-analysis of nine trials, including seven randomized controlled trials (RCTs) and two retrospective studies, revealed that this compound significantly reduced the incidence of minor bleeding events and gastrointestinal discomfort when compared to aspirin wikipedia.orgmims.com. Specifically, gastrointestinal reactions were significantly less frequent in the this compound group (Odds Ratio [OR]: 2.77, 95% CI: 1.34–5.74, P = 0.006) wikipedia.org. Pooled results from these studies also indicated a significant reduction in any bleeding events with this compound compared to aspirin (OR: 1.69, 95% CI: 1.27–2.25, P < 0.001) wikipedia.org.

The OPTION trial, a large-scale randomized study, found that in Chinese patients undergoing coronary drug-eluting stent implantation, this compound-based dual antiplatelet therapy (DAPT) significantly reduced the occurrence of Bleeding Academic Research Consortium (BARC) criteria type 2, 3, or 5 bleeding events compared to conventional aspirin-based DAPT (2.97% vs 4.71%; Hazard Ratio [HR], 0.63 [95% CI, 0.46–0.85]; P=0.002) wikipedia.orgmims.com. This reduction was primarily driven by a significant decrease in type 2 bleeding (1.68% vs 3.49%; HR, 0.48 [95% CI, 0.33–0.70]; P<0.001) wikipedia.orgmims.com.

In a randomized, placebo-controlled, double-blind study, adverse drug reactions, predominantly gastrointestinal or hemostasis disorders, occurred in 9.2% of this compound-treated patients scribd.comutripoli.edu.ly.

The following table summarizes key adverse event comparisons between this compound and Aspirin from clinical studies:

Adverse Event TypeThis compound GroupAspirin GroupStatistical Measure (95% CI)P-valueSource(s)
Gastrointestinal ReactionsSignificantly Less FrequentMore FrequentOR: 2.77 (1.34–5.74)0.006 wikipedia.org
Any Bleeding EventsSignificantly ReducedHigher IncidenceOR: 1.69 (1.27–2.25)<0.001 wikipedia.org
BARC Type 2, 3, or 5 Bleeding2.97%4.71%HR: 0.63 (0.46–0.85)0.002 wikipedia.orgmims.com
Overall Adverse ReactionsSignificantly Lower RateHigher RateRR: 0.79 (0.69–0.90)0.0004 guidetopharmacology.org

Patient Subgroup Considerations for Safety (e.g., High-Risk for Bleeding, Aspirin Intolerance)

This compound is considered a viable alternative for patients who are intolerant to aspirin or have a high risk of bleeding and gastric ulcers mims.comwikipedia.orgmims.comnih.govnih.gov. Its high selectivity and reversible binding to its receptor contribute to fewer gastrointestinal reactions and a lower risk of bleeding compared to aspirin wikipedia.org. Guidelines and textbooks recommend this compound for aspirin-intolerant patients at high risk of bleeding and gastric ulcers wikipedia.orgnih.gov.

For patients with aspirin intolerance or hypersensitivity, this compound has shown comparable efficacy and safety to aspirin in preventing cardiovascular events. Studies have indicated that this compound exhibits a comparable antiplatelet effect to aspirin, particularly in patients with aspirin allergy or intolerance mims.com. The use of this compound can alleviate concerns about gastrointestinal adverse effects commonly associated with aspirin wikipedia.org.

In patients with nonrheumatic atrial fibrillation where anticoagulant therapy is contraindicated or who are at higher risk of bleeding, this compound may be an effective alternative mims.com. In the SIFA trial, noncerebral bleeding events occurred significantly less frequently with this compound compared to warfarin recipients (0.6% vs 5.1%), with major bleeding events observed only in the warfarin group mims.com.

While this compound generally demonstrates a superior safety profile, particularly regarding bleeding and gastrointestinal adverse reactions, some subgroup analyses have highlighted specific considerations. In a retrospective study of patients with acute myocardial infarction (AMI) after percutaneous coronary intervention (PCI), the use of this compound was associated with an increased incidence of major adverse cardiovascular and cerebrovascular events (MACCE) in female patients (HR, 2.27; 95% CI, 1.00–5.20), those with chronic kidney disease (CKD) stages 3–5 (HR, 2.16; 95% CI, 1.06–4.42), and individuals with a history of ischemic stroke (HR, 2.7; 95% CI, 1.03–7.16) concerning secondary efficacy endpoints. However, for safety endpoints, the two groups were generally consistent across all subgroups with no significant interaction. Another real-world study noted that while this compound shared the same risk of MACCE but a lower risk of bleeding after PCI versus aspirin, this compound appeared to increase the risk of MACCE in patients with acute coronary syndrome (ACS).

Advanced Research Methodologies and Findings in Indobufen Studies

Systematic Reviews and Meta-Analyses of Indobufen Efficacy and Safety

Pooled Results on Bleeding and Gastrointestinal Outcomes

Pooled analyses from multiple clinical studies consistently demonstrate that this compound is associated with a more favorable safety profile concerning bleeding and gastrointestinal outcomes compared to aspirin (B1665792). Meta-analyses, which integrate data from several trials, have been instrumental in quantifying these differences.

A systematic review and meta-analysis encompassing nine trials, including seven randomized controlled trials (RCTs) and two retrospective studies, aimed to compare the safety and efficacy of this compound and aspirin in patients with coronary heart disease. The pooled results indicated a significant reduction in the incidence of minor bleeding events and gastrointestinal discomfort with this compound when compared to aspirin wikipedia.orgwikipedia.orgguidetopharmacology.org. Specifically, this compound significantly reduced minor bleeding events (Odds Ratio [OR]: 2.18, 95% Confidence Interval [CI]: 1.54–3.10, I² = 0%, P < 0.001) and gastrointestinal discomfort (OR: 2.77, 95% CI: 1.34–5.74, I² = 0%, P = 0.006) wikipedia.orgwikipedia.org.

Another meta-analysis of 12 randomized controlled trials further corroborated these findings, reporting superior clinical outcomes for this compound regarding bleeding events and gastrointestinal adverse reactions compared to other antiplatelet agents, with these advantages being more pronounced in cardiovascular diseases wikipedia.orgnnlm.gov. Subgroup analyses within this meta-analysis, comparing monotherapy or combination therapy with aspirin or clopidogrel (B1663587), revealed a significant advantage for this compound in reducing both bleeding events and gastrointestinal adverse reactions wikipedia.org.

While this compound showed a significant reduction in minor and any bleeding events, major bleeding events did not show a statistically significant difference between this compound and aspirin in one pooled analysis (OR: 0.91, 95% CI: 0.55–1.53, I² = 0%, P = 0.732) wikipedia.org. The lower incidence of gastrointestinal symptoms with this compound is attributed to its reversible inhibition of COX-1, which is believed to have less impact on prostacyclin (PGI2) production compared to aspirin, thereby enhancing gastrointestinal tolerance nnlm.govscribd.comwikipedia.org.

Table 1: Pooled Analysis of Bleeding and Gastrointestinal Outcomes: this compound vs. Aspirin

OutcomeOdds Ratio (95% CI)P-value
Minor Bleeding Events2.18 (1.54–3.10)< 0.001
Gastrointestinal Discomfort/Reactions2.77 (1.34–5.74)0.006
Major Bleeding Events0.91 (0.55–1.53)0.732

Data derived from meta-analyses comparing this compound and aspirin wikipedia.orgwikipedia.org.

Real-World Evidence and Registry Analyses of this compound

Real-world evidence and registry analyses provide valuable insights into the performance of this compound in broader patient populations and routine clinical practice. These studies often complement findings from controlled clinical trials by reflecting a more diverse patient demographic and varied clinical settings.

The ASPIRATION registry, a significant real-world study, reviewed data from 7135 patients who underwent percutaneous coronary intervention (PCI). After one year of follow-up, the registry analysis revealed that this compound-based dual antiplatelet therapy (DAPT) demonstrated a comparable risk of major adverse cardiovascular and cerebrovascular events (MACCE) to aspirin-based DAPT (6.5% vs. 6.5%, Hazard Ratio [HR] = 0.99, 95% CI = 0.65 to 1.52, P = 0.978) scribd.comfishersci.camims.comfishersci.ca. Crucially, the ASPIRATION registry showed a significantly lower risk of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding in the this compound group (3.0% vs. 11.9%, HR = 0.24, 95% CI = 0.15 to 0.40, P < 0.001) scribd.comfishersci.camims.comfishersci.ca. These results were generally consistent across various subgroups, including patients with aspirin intolerance, although this compound appeared to increase the risk of MACCE in patients with acute coronary syndrome (ACS) fishersci.camims.comfishersci.ca.

Another retrospective observational study involving 39 patients who underwent coronary artery bypass grafting (CABG) further supported this compound's safety advantages. Over an 8-to-18-month follow-up period, the this compound group experienced markedly lower total bleeding events (15.79% vs. 55%, p = 0.011) and significantly reduced major bleeding events (0% vs. 20%, p = 0.04) compared to the aspirin group probes-drugs.orgwikidata.org. The secondary safety endpoint of bleeding events and gastrointestinal reactions was also significantly lower in the this compound group (15.79%) compared to the aspirin group (70%), with a p-value of 0.01 wikidata.org.

Table 2: Real-World Outcomes: this compound vs. Aspirin after PCI (ASPIRATION Registry)

Outcome (1-year follow-up)This compound-based DAPT (%)Aspirin-based DAPT (%)Hazard Ratio (95% CI)P-value
MACCE6.56.50.99 (0.65 to 1.52)0.978
BARC type 2, 3, or 5 Bleeding3.011.90.24 (0.15 to 0.40)< 0.001

Data derived from the ASPIRATION registry fishersci.camims.comfishersci.ca.

Table 3: Real-World Outcomes: this compound vs. Aspirin after CABG

OutcomeThis compound Group (%)Aspirin Group (%)P-value
Total Bleeding Events15.79550.011
Major Bleeding Events0200.04
Bleeding & GI Reactions15.79700.01

Data derived from a retrospective cohort study probes-drugs.orgwikidata.org.

Future Research Directions and Clinical Translation for Indobufen

Identification of Novel Molecular Targets for Indobufen Activity

This compound primarily functions as a reversible, non-competitive inhibitor of cyclooxygenase-1 (COX-1), thereby suppressing thromboxane (B8750289) A2 (TXA2) synthesis and inhibiting platelet aggregation. Notably, it achieves this while largely preserving prostacyclin (PGI2) production, which contributes to its favorable gastrointestinal profile compared to irreversible COX inhibitors like aspirin (B1665792). nih.govpatsnap.comtandfonline.commdpi.compatsnap.com

Beyond its known COX-1 inhibition, this compound exhibits a multi-target approach, inhibiting platelet aggregation induced by various factors including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), collagen, epinephrine, and platelet factor. nih.govpatsnap.com A significant novel finding is this compound's ability to prevent tissue factor (TF) expression and activity in human monocytes. This effect is mediated by the reduction of TXA2 synthesis and the prevention of ERK1/2 phosphorylation. oup.com Furthermore, this compound demonstrates anticoagulant activities by inhibiting the catalytic activity of platelet factor 3 (PF3) and decreasing factors V (FV) and VIII (FVIII), which in turn reduces the activation of factor X (FX) and prothrombin (FII), ultimately leading to decreased fibrinogen (FI) activation. nih.gov The heme moiety of COX-1 may also serve as a target for this compound's inhibitory action. mdpi.com These diverse mechanisms suggest a broader therapeutic scope for this compound beyond simple COX-1 inhibition.

Large-Scale, Multi-Center, Prospective Clinical Trials

Despite its established use, meta-analyses consistently highlight the need for further large-scale, multi-center, prospective clinical trials to solidify the evidence base for this compound, as current research is comparatively limited when stacked against aspirin. nih.govfrontiersin.orgfrontiersin.orgdoaj.org

Several notable trials have contributed to the understanding of this compound:

INSURE Trial: The "this compound versus Aspirin in Acute Ischemic Stroke (INSURE)" trial was a randomized, double-blind, double-dummy, active-control, non-inferiority multicenter clinical trial. It aimed to evaluate the efficacy and safety of this compound compared to aspirin for secondary stroke prevention over three months in patients with moderate to severe ischemic stroke. Results from this trial indicated that this compound was not superior to aspirin in preventing stroke recurrence and demonstrated a similar safety profile concerning bleeding events. bmj.comresearchgate.net

OPTION Trial: The "this compound or Aspirin on Top of Clopidogrel (B1663587) After Coronary Drug-Eluting Stent Implantation (OPTION)" trial was a randomized, open-label, end-point-blinded, non-inferiority study. This trial concluded that this compound combined with clopidogrel in dual antiplatelet therapy (DAPT) significantly reduced the risk of 1-year net clinical outcomes. This reduction was primarily driven by a decrease in bleeding events without an increase in ischemic events among Chinese patients with negative cardiac troponin who underwent drug-eluting stent (DES) implantation. ahajournals.org

Older Patient Cohorts: A prospective randomized single-center study focusing on older patients (aged ≥65 years) undergoing coronary DES implantation suggested that this compound-based DAPT might be a superior choice. This regimen was associated with a significantly lower incidence of angina and a reduced rate of repeated revascularization at a 1-year follow-up, indicating improved symptoms and prognosis in this specific population. researchgate.net

These studies provide valuable insights, but the call for more extensive, diverse, and long-term prospective trials remains crucial to fully define this compound's role in various patient populations and clinical scenarios.

Research into this compound's Role in Overcoming Aspirin Resistance

Aspirin resistance, a phenomenon where the antiplatelet effect of aspirin is diminished, affects a significant proportion of patients (ranging from 5% to 60%) and is associated with an increased risk of recurrent cardiovascular events. tandfonline.comnih.govrevistafarmaciahospitalaria.es In this context, this compound is considered a viable alternative antiplatelet agent, particularly for patients who experience aspirin allergy or intolerance. tandfonline.comahajournals.orgfrontiersin.orgtandfonline.combohrium.com

A key difference between this compound and aspirin lies in their binding to COX-1. Aspirin causes irreversible inhibition, meaning its antiplatelet effect lasts for the lifetime of the platelet (approximately 7-10 days). In contrast, this compound's inhibition of COX-1 is reversible, allowing for a rapid restoration of platelet function within 24 hours of discontinuation. nih.govmdpi.comnih.gov This reversible action offers potential advantages, such as reducing bleeding risk and providing more flexible management strategies, especially for patients requiring temporary cessation of antiplatelet therapy before high-risk procedures. mdpi.com Some research indicates that this compound's effectiveness is comparable to aspirin, but with a superior safety profile, which could be particularly beneficial in populations where aspirin resistance is prevalent, such as certain Asian populations. nih.gov Further research is warranted to precisely define aspirin resistance, develop reliable diagnostic tests, and explore the clinical implications of this compound as a strategy to overcome this challenge. researchgate.netrevistafarmaciahospitalaria.es

Exploration of this compound in Underexplored Patient Populations

This compound has been investigated across a range of cardiovascular and cerebrovascular conditions, including coronary heart disease, ischemic stroke, transient ischemic attack (TIA), nonvalvular atrial fibrillation, peripheral vascular disease (specifically intermittent claudication), and in patients post-coronary artery bypass graft (CABG) surgery. nih.govpatsnap.comoup.comfrontiersin.orgnih.govnih.govresearchgate.net

While these areas have seen research, there is a continuous need to explore this compound's utility in patient populations that may be considered underexplored or have specific clinical nuances. For instance, recent investigations have begun to focus on older patients (aged ≥65 years) undergoing coronary drug-eluting stent (DES) implantation, suggesting this compound-based dual antiplatelet therapy (DAPT) as a potentially better option for improving symptoms and prognosis in this demographic. researchgate.net However, the application in older patients with potential renal insufficiency requires caution. researchgate.net Further research is needed to understand this compound's efficacy and safety in other specific subgroups, such as those with particular comorbidities, genetic predispositions, or varying ethnic backgrounds, to broaden its clinical applicability.

Pharmacogenomic Studies to Predict this compound Response and Safety

Currently, there is a notable gap in the literature regarding comprehensive pharmacogenomic studies specifically aimed at predicting this compound response and safety. Such studies are crucial for the advancement of personalized medicine. Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs. For this compound, this could involve identifying genetic markers that predict:

Efficacy: Variations in genes related to drug metabolism, COX-1 enzyme activity, TXA2 synthesis, or other identified molecular targets (e.g., TF expression, coagulation factors) could influence how effectively this compound inhibits platelet aggregation and prevents thrombotic events.

Safety: Genetic polymorphisms might predispose certain individuals to a higher risk of adverse effects, even with this compound's generally favorable safety profile. This is particularly relevant for gastrointestinal events or bleeding complications, which, while less frequent than with aspirin, can still occur. nih.govmdpi.comfrontiersin.org

Implementing pharmacogenomic screening could enable clinicians to tailor this compound therapy, optimizing its effectiveness while minimizing adverse reactions for individual patients. This area represents a significant future research direction to enhance precision in antiplatelet therapy.

Comprehensive Pharmacoeconomic Evaluations of this compound Therapy

Comprehensive pharmacoeconomic evaluations are essential to assess the value of this compound therapy within healthcare systems, especially when considering its long-term use. While this compound offers clinical benefits, particularly its superior safety profile regarding bleeding and gastrointestinal adverse reactions compared to aspirin, its economic viability is a significant consideration. nih.govfrontiersin.orgdoaj.orgnih.gov

Current analyses indicate that this compound is generally less favorable economically than aspirin. For example, some studies have reported the average daily cost of this compound to be substantially higher—up to 27.8 times more expensive than aspirin. nih.govnih.gov This significant cost difference raises concerns about its cost-effectiveness for long-term administration, especially in resource-limited healthcare settings, potentially restricting its accessibility despite its clinical advantages. nih.gov

A 2019 study evaluating this compound's efficacy, safety, and cost-effectiveness in patients with nonvalvular atrial fibrillation found that while this compound reduced net clinical benefit events and clinically relevant non-major bleeding events, it was less favorable economically. nih.gov Early pharmacoeconomic assessments also date back to the mid-1990s, examining this compound in the prevention of complications in orthopedic surgery. researchgate.netepistemonikos.org Future research must include thorough pharmacoeconomic analyses to provide a complete picture of this compound's value proposition relative to other antiplatelet therapies, considering both clinical outcomes and economic impact.

Elucidation of Long-Term Clinical Outcomes and Safety Profiles

Despite existing clinical data, there is a recognized need for further research to fully elucidate the long-term clinical outcomes and safety profiles of this compound. The current evidence base for this compound, particularly concerning its long-term effects, is considered relatively limited compared to more established antiplatelet agents like aspirin. nih.govfrontiersin.orgfrontiersin.orgdoaj.org

Some existing studies have had shorter follow-up periods, which may not fully capture long-term outcomes or rare adverse events. nih.gov While this compound has shown activity and safety in chronic treatment of patients with peripheral vascular disease over a one-year follow-up, demonstrating fewer side effects than aspirin and reduced cardiac morbidity and mortality, more extended observation periods are still needed. nih.gov Although this compound generally causes less gastrointestinal irritation and bleeding than aspirin, long-term administration can still lead to gastrointestinal effects. mdpi.com Furthermore, ongoing clinical trials are necessary to comprehensively assess this compound's clinical applicability, particularly in relation to potential risks in major adverse cardiovascular events (MACE) and stroke events over prolonged periods. frontiersin.org Robust, long-term prospective studies are crucial to confirm this compound's enduring efficacy and safety, solidify its position in clinical guidelines, and inform long-term patient management strategies.

Q & A

Q. Table 1: Key RCT Findings on this compound

IndicationComparisonOutcome (Risk Ratio, 95% CI)Source
Unstable AnginaThis compound vs. AspirinRR=1.29 (1.21–1.38)
CABG Graft OcclusionThis compound vs. AspirinRR=0.26 (0.10–0.65)
Stroke PreventionThis compound vs. AspirinOngoing (INSURE Trial)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indobufen
Reactant of Route 2
Reactant of Route 2
Indobufen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。